molecular formula C14H24N6O3 B11262074 6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

6-(3,5-dimethylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11262074
M. Wt: 324.38 g/mol
InChI Key: JITIQZLHWUPYKJ-UHFFFAOYSA-N
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Description

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethyl groups, a methoxyethyl group, and a nitropyrimidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a nitropyrimidine precursor under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like potassium carbonate or sodium hydride to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperidine derivatives.

    Hydrolysis: Production of alcohols from the methoxyethyl group.

Scientific Research Applications

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in antimicrobial and anticancer studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The nitropyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-HYDROXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Similar structure with a hydroxyethyl group instead of methoxyethyl.

    6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-ETHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE: Contains an ethoxyethyl group.

Uniqueness

6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability.

This detailed article provides a comprehensive overview of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4-DIAMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H24N6O3

Molecular Weight

324.38 g/mol

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H24N6O3/c1-9-6-10(2)8-19(7-9)13-11(20(21)22)12(15)17-14(18-13)16-4-5-23-3/h9-10H,4-8H2,1-3H3,(H3,15,16,17,18)

InChI Key

JITIQZLHWUPYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOC)C

Origin of Product

United States

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